Butylphosphonic acid

Catalog No.
S573882
CAS No.
3321-64-0
M.F
C4H11O3P
M. Wt
138.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylphosphonic acid

CAS Number

3321-64-0

Product Name

Butylphosphonic acid

IUPAC Name

butylphosphonic acid

Molecular Formula

C4H11O3P

Molecular Weight

138.10 g/mol

InChI

InChI=1S/C4H11O3P/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H2,5,6,7)

InChI Key

UOKRBSXOBUKDGE-UHFFFAOYSA-N

SMILES

CCCCP(=O)(O)O

Synonyms

n-butylphosphonic acid

Canonical SMILES

CCCCP(=O)(O)O

Material Science:

  • Corrosion Inhibition: Butylphosphonic acid forms a protective layer on metal surfaces, hindering corrosion caused by harsh environments or chemical reactions. This property makes it a valuable research tool in developing new and improved corrosion inhibitors for various industrial applications.
  • Ion Exchange: This acid plays a role in the synthesis of ion exchange resins, which are crucial for separating, purifying, and recovering specific ions from solutions. Researchers use it to develop new and more efficient methods for water purification, wastewater treatment, and other separation processes.
  • Adhesives and Sealants: Butylphosphonic acid acts as an additive or coupling agent in adhesive and sealant formulations. It enhances adhesion between different materials and improves the mechanical properties of the final product, making it a valuable research tool in developing new and stronger adhesives and sealants.

Pharmaceutical Research and Drug Delivery:

Butylphosphonic acid derivatives are under investigation for their potential to improve drug delivery, bioavailability, and therapeutic efficacy. Researchers explore how these derivatives can:

  • Enhance drug solubility: By attaching a butylphosphonic acid group to a drug molecule, researchers aim to increase its water solubility, making it easier for the body to absorb [].
  • Target specific tissues: By modifying the structure of the acid group, researchers explore how to deliver drugs to specific tissues within the body, potentially reducing side effects and improving treatment efficacy [].
  • Develop prodrugs: Researchers investigate using butylphosphonic acid derivatives as prodrugs, which are inactive forms of drugs that become active once they reach their target site in the body, offering a potential strategy for controlled drug release.

Butylphosphonic acid is an organophosphorus compound characterized by the presence of a butyl group attached to a phosphonic acid functional group. Its molecular formula is C4H11O3PC_4H_{11}O_3P, and it has a molar mass of approximately 138.1 g/mol. This compound appears as a white crystalline powder, with a melting point ranging from 187 to 189 °C and a predicted boiling point of around 255.4 °C. It is soluble in water and various organic solvents, making it versatile for different applications .

  • Acidity: Can irritate skin and eyes upon contact.
  • Corrosivity: May be corrosive to metals at high concentrations.

  • Oxidation: It can be oxidized to form phosphonic acid derivatives with higher oxidation states.
  • Reduction: The compound can be reduced to yield phosphine derivatives.
  • Substitution: It may undergo substitution reactions where the butyl group is replaced by other functional groups .

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution processes.

Butylphosphonic acid exhibits significant biological activity due to its ability to interact with biomolecules. It has been shown to form complexes with nucleobases such as cytosine and adenine, which can influence DNA and RNA structure and function. This interaction suggests potential roles in cellular processes, including gene expression and metabolic pathways . Moreover, its capacity as a ligand allows it to form stable complexes with metal ions that are crucial for enzyme function.

The synthesis of butylphosphonic acid can be achieved through several methods:

  • Direct Synthesis: This involves reacting butyl chloride with phosphorus trichloride followed by hydrolysis in the presence of a base like triethylamine.
  • Esterification: Another method includes esterifying phosphonic acid with butanol in the presence of a catalyst such as sulfuric acid.
  • Industrial Production: Large-scale production often employs continuous flow reactors optimized for high yield and purity through esterification and hydrolysis processes .

Butylphosphonic acid finds applications in various fields:

  • Chemical Synthesis: Used as an intermediate in the production of phosphine compounds.
  • Catalysis: Its complexes with metals are utilized in catalytic processes.
  • Agriculture: It serves as a component in formulations for fertilizers and pesticides due to its phosphorus content.
  • Flame Retardants: The compound is also employed in the development of flame-retardant materials .

Research indicates that butylphosphonic acid can interact with various biological systems. For example, its interactions with nucleobases suggest potential implications in genetic material stability and cellular signaling pathways. Moreover, studies have shown that it can influence enzyme activity through metal ion complexation, highlighting its role as a biochemical modulator .

Butylphosphonic acid shares similarities with other alkylphosphonic acids, such as:

Compound NameMolecular FormulaUnique Features
Ethylphosphonic AcidC2H7O3PShorter alkyl chain; used primarily in agriculture.
Propylphosphonic AcidC3H9O3PIntermediate for synthesizing other phosphorus compounds.
tert-Butylphosphonic AcidC4H11O3PMore sterically hindered; used in complex formation.

Uniqueness of Butylphosphonic Acid:
Butylphosphonic acid stands out due to its balanced hydrophobicity and hydrophilicity, which allows it to effectively participate in both organic synthesis and biological interactions. Its ability to form stable complexes with metal ions further enhances its utility across diverse applications compared to its shorter-chain counterparts .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

138.04458121 g/mol

Monoisotopic Mass

138.04458121 g/mol

Heavy Atom Count

8

UNII

HKC30FCB7P

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3321-64-0

Wikipedia

Butylphosphonate

Dates

Modify: 2023-08-15

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